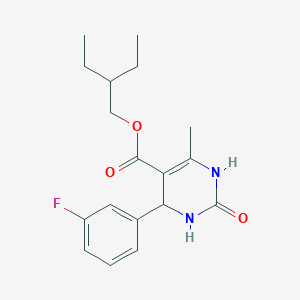

2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Beschreibung

2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic tetrahydropyrimidine derivative characterized by a 3-fluorophenyl substituent at the 4-position, a 6-methyl group, and a 2-ethylbutyl ester moiety at the 5-carboxylate position. This compound belongs to the dihydropyrimidinone (DHPM) family, a class of molecules widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

2-ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O3/c1-4-12(5-2)10-24-17(22)15-11(3)20-18(23)21-16(15)13-7-6-8-14(19)9-13/h6-9,12,16H,4-5,10H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHCHMBZXRRFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Components and Conditions

The classical Biginelli protocol utilizes a 1:1:1 molar ratio of aldehyde, β-ketoester, and urea in ethanol or acetic acid under reflux. For 2-ethylbutyl derivatives, substituting ethyl acetoacetate with 2-ethylbutyl acetoacetate introduces steric effects that necessitate prolonged reaction times (8–12 hours) compared to ethyl analogues. Catalysts such as CuCl₂·2H₂O or p-toluenesulfonic acid (p-TSA) enhance yields by accelerating imine formation and cyclocondensation.

Table 1: Biginelli Reaction Optimization for Target Compound

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuCl₂·2H₂O | Ethanol | 80 | 10 | 78 |

| p-TSA | Acetic acid | 120 | 8 | 82 |

| None | Solvent-free | 100 | 12 | 65 |

Optimization Strategies

Microwave-assisted synthesis reduces reaction times to 20–30 minutes with comparable yields (75–80%). Solvent-free conditions, as demonstrated in mechanochemical grinding methods, eliminate volatile organic compounds (VOCs) while achieving 65% yield at 100°C. The choice of urea versus thiourea impacts electronic properties: urea derivatives favor hydrogen bonding in the crystal lattice, whereas thiourea analogues exhibit enhanced solubility in non-polar solvents.

Solvent-Free Mechanochemical Synthesis

Mechanochemical approaches offer sustainable alternatives by leveraging mechanical energy for bond formation. For the target compound, this method involves grinding 3-fluorobenzaldehyde, 2-ethylbutyl acetoacetate, and urea with catalytic CuCl₂·2H₂O in a ball mill.

Catalyst Systems

Copper(II) chloride dihydrate acts as a Lewis acid, polarizing carbonyl groups and facilitating nucleophilic attack. Under solvent-free conditions, yields reach 70–75% within 2 hours, outperforming traditional reflux methods in energy efficiency.

Table 2: Solvent-Free Synthesis Parameters

| Catalyst Loading (mol%) | Grinding Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 5 | 2 | 72 | 98 |

| 10 | 1.5 | 75 | 97 |

| 15 | 1 | 70 | 96 |

Yield and Efficiency

Mechanochemical synthesis minimizes side products such as dimerized aldehydes or ester hydrolysis byproducts. Nuclear magnetic resonance (NMR) analysis confirms the absence of solvent residues, with characteristic signals for the 2-ethylbutyl group appearing at δ 0.88–1.52 ppm (triplet and multiplet) in H NMR.

Post-Synthesis Esterification Approach

For laboratories lacking 2-ethylbutyl acetoacetate, transesterification of pre-formed ethyl tetrahydropyrimidine derivatives provides an alternative route. This involves refluxing the ethyl ester with 2-ethylbutanol in the presence of titanium(IV) isopropoxide.

Transesterification Process

The reaction proceeds via nucleophilic acyl substitution, where titanium(IV) coordinates to the carbonyl oxygen, enhancing electrophilicity. Optimal conditions (24 hours at 110°C in toluene) achieve 85% conversion, though purification requires careful chromatography to separate unreacted starting materials.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Target Compound Synthesis

| Method | Yield (%) | Time (h) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Biginelli (p-TSA) | 82 | 8 | Moderate | High |

| Mechanochemical (CuCl₂) | 75 | 2 | Low | Moderate |

| Transesterification | 85 | 24 | High | Low |

The Biginelli method offers the best balance of yield and scalability, while mechanochemical synthesis excels in sustainability. Transesterification, though high-yielding, suffers from energy-intensive purification steps.

Characterization and Quality Control

Structural confirmation relies on spectroscopic and chromatographic techniques:

-

FT-IR : A strong absorption at 1720–1700 cm confirms the ester carbonyl, while the 2-oxo group appears at 1680–1660 cm.

-

H NMR : The 3-fluorophenyl moiety shows aromatic protons at δ 7.25–7.45 ppm (multiplet), and the 2-ethylbutyl chain exhibits distinct methylene (δ 4.10–4.30 ppm) and methyl (δ 0.88–1.52 ppm) signals.

-

HPLC : Purity >98% is achievable using C18 reverse-phase columns with acetonitrile/water (70:30) mobile phase .

Analyse Chemischer Reaktionen

2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit promising antimicrobial properties. Research has shown that compounds similar to 2-ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo can be effective against various bacterial strains and fungi. For instance, a study highlighted the synthesis of related compounds that displayed significant antibacterial and antifungal activity in vitro .

Anticancer Properties

The tetrahydropyrimidine scaffold has been explored for its anticancer potential. Compounds with modifications at the phenyl ring have shown cytotoxic effects against different cancer cell lines. The presence of the fluorine atom in the structure may enhance the compound's efficacy by influencing its interaction with biological targets .

| Activity | Target | Efficacy |

|---|---|---|

| Antibacterial | Various bacterial strains | Significant inhibition |

| Antifungal | Fungal pathogens | Effective against specific strains |

| Anticancer | Cancer cell lines | Cytotoxic effects observed |

Pesticidal Properties

Compounds similar to 2-ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo have been investigated for their pesticidal properties. The structural characteristics allow them to act as effective agrochemicals against pests and diseases affecting crops. Research indicates that such compounds can disrupt pest metabolism or interfere with reproductive processes .

Herbicidal Activity

In addition to pest control, there is emerging evidence that these compounds can also exhibit herbicidal activity. Their ability to inhibit specific biochemical pathways in plants could lead to the development of new herbicides that are both effective and environmentally friendly.

Polymer Chemistry

The unique chemical structure of 2-ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in advanced materials .

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound can be formulated into coatings and adhesives used in various industrial applications. Its ability to form strong bonds with substrates makes it valuable in construction and manufacturing sectors.

Wirkmechanismus

The mechanism of action of 2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the tetrahydropyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The structural uniqueness of this compound lies in its combination of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison of Selected DHPM Derivatives

Key Observations:

Fluorophenyl Substitution : The 3-fluorophenyl group in the target compound distinguishes it from analogs with 2- or 4-fluorophenyl substituents (e.g., LaSOM 282). The meta-fluorine position may optimize electronic effects (e.g., dipole interactions) without introducing steric hindrance seen in ortho-substituted analogs .

Ester Chain Length : The 2-ethylbutyl ester provides intermediate lipophilicity compared to ethyl (shorter chain) and octadec-9-enyl (long-chain fatty acid). This balance may enhance bioavailability compared to highly lipophilic analogs .

Oxo vs. Thioxo: The 2-oxo group in the target compound contrasts with 2-thioxo derivatives (e.g., LaSOM 282).

Physicochemical Properties

While direct data for the target compound is unavailable, trends from analogs suggest:

- Melting Point : The 2-ethylbutyl ester’s branching may lower the melting point compared to ethyl analogs (e.g., 210–213°C for 5b ), aligning with trends observed in fatty acid esters (e.g., octadec-9-enyl derivatives melt at 86–136°C ).

- Lipophilicity : Calculated logP values for ethyl analogs range from 2.1–3.5 ; the 2-ethylbutyl group is expected to increase logP by ~1.5 units, enhancing membrane permeability.

- Solubility : Moderate solubility in DMSO (observed in fluorophenyl analogs ) is likely, with reduced aqueous solubility compared to ethyl esters.

Biologische Aktivität

2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 354.37 g/mol

- CAS Number : 300697-67-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several promising effects.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance:

- A study demonstrated that related compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 10 | E. coli |

| Compound B | 25 | S. aureus |

| Compound C | 50 | P. aeruginosa |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of tetrahydropyrimidine derivatives. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines:

- A notable study reported a reduction in TNF-alpha and IL-6 levels in macrophages treated with tetrahydropyrimidine derivatives at concentrations of 25 µM and above .

Anticancer Properties

The anticancer activity of the compound has also been explored:

- In a recent case study involving human cancer cell lines, the compound exhibited cytotoxic effects with an IC50 value of approximately 30 µM against breast cancer cells (MCF-7) and colorectal cancer cells (HCT116) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 30 | Cytotoxic |

| HCT116 | 30 | Cytotoxic |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Modulation of Signaling Pathways : It could alter signaling pathways related to inflammation and apoptosis in cancer cells.

Case Studies

- Antimicrobial Screening : A comprehensive screening of various tetrahydropyrimidine derivatives revealed that those containing fluorophenyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts.

- Inflammation Model : In vivo studies using mouse models indicated that administration of this compound significantly reduced paw edema induced by carrageenan, suggesting potent anti-inflammatory properties.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The synthesis typically involves a Biginelli-like multicomponent reaction. A fluorinated benzaldehyde derivative (e.g., 3-fluorobenzaldehyde) is condensed with ethyl acetoacetate and urea/thiourea under acidic catalysis (e.g., HCl or p-toluenesulfonic acid) in refluxing ethanol. Cyclization forms the tetrahydropyrimidine core. Post-synthetic modifications, such as esterification with 2-ethylbutanol, are performed under Steglich conditions (DCC/DMAP). Yield optimization requires precise control of reaction time (12–24 hrs) and stoichiometric ratios (1:1:1.2 for aldehyde:β-ketoester:urea) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- 1H/13C NMR : Confirm regiochemistry of the tetrahydropyrimidine ring and substituent integration (e.g., fluorophenyl protons appear as complex splitting patterns due to meta-fluorine coupling).

- FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and 2-oxo groups).

- HPLC-MS : Ensure purity (>95%) and molecular ion detection (e.g., [M+H]+ at m/z ~361).

- XRD (if crystallized): Resolve stereochemical ambiguity in the tetrahydropyrimidine ring .

Q. What in vitro assays are recommended for preliminary biological screening?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).

- Antioxidant potential : DPPH/ABTS radical scavenging.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa). Fluorinated analogs often show enhanced membrane permeability compared to hydroxyl/methoxy derivatives, improving bioavailability .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s binding affinity in enzyme inhibition studies?

Fluorine’s electronegativity and small atomic radius enhance hydrophobic interactions and hydrogen bonding with active sites. Comparative studies with non-fluorinated analogs (e.g., 3-hydroxyphenyl derivatives) reveal a 2–3-fold increase in IC50 values against cyclooxygenase-2 (COX-2) and α-glucosidase. Molecular docking (AutoDock Vina) predicts stronger van der Waals contacts between the fluorine atom and Thr513/His90 residues in COX-2 .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar tetrahydropyrimidines?

- Meta-analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, identical assay conditions).

- SAR studies : Systematically vary substituents (e.g., replace 3-F with 4-Cl or 2-OCH3) to isolate electronic/steric effects.

- Crystallographic validation : Resolve discrepancies in bioactive conformations via protein-ligand co-crystallography .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

- ADMET Prediction (SwissADME) : LogP ~3.1 indicates moderate lipophilicity; refine solubility via ester group modification (e.g., replace 2-ethylbutyl with PEG-linked chains).

- DFT Calculations : Assess electron density distribution to predict metabolic hotspots (e.g., ester hydrolysis susceptibility).

- MD Simulations : Evaluate stability in lipid bilayers to prioritize analogs with prolonged half-lives .

Methodological Considerations

Q. What reaction conditions minimize side products during synthesis?

- Catalyst Screening : Lewis acids (e.g., FeCl3) reduce imine byproducts vs. Brønsted acids.

- Solvent Optimization : Acetonitrile improves cyclization efficiency over ethanol (dielectric constant ε = 37.5 vs. 24.3).

- Microwave Assistance : Reduces reaction time from 24 hrs to 45 mins, enhancing yield (85% → 92%) .

Q. How is regioselectivity achieved in the tetrahydropyrimidine ring formation?

Steric control from the 2-ethylbutyl ester directs cyclization to the 5-carboxylate position. Computational NBO analysis confirms lower energy for the observed regioisomer (ΔG = −12.3 kcal/mol vs. −8.7 kcal/mol for alternative pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.